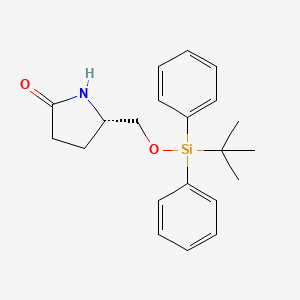

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one

Vue d'ensemble

Description

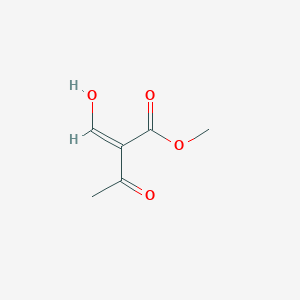

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one, commonly known as TBDPS-protected pyrrolidinone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrrolidinone derivative that is widely used in organic synthesis, medicinal chemistry, and material science.

Applications De Recherche Scientifique

Crystal Structure Analysis : The study by Weber et al. (1995) examined a similar compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, highlighting the structural characteristics of trisubstituted pyrrolidin-2-ones. This work is significant for understanding the crystal structure of related compounds, which can be crucial for pharmaceutical applications (Weber et al., 1995).

Anti-Inflammatory Activities : Ikuta et al. (1987) synthesized and evaluated a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as potential anti-inflammatory/analgesic agents. Some of these compounds showed promising anti-inflammatory activities, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).

Molecular Docking Study of Antithrombin Activity : Ayan et al. (2013) performed a molecular docking study on enantiomerically pure pyrrolidine derivatives, which showed potential as thrombin inhibitors. The study synthesized enantiomers of 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate with high enantiomeric excess, suggesting their potential use in antithrombin therapies (Ayan et al., 2013).

Synthesis of Chiral Intermediate for Batzelladines : Guo et al. (2017) focused on the synthesis of (S, Z)-methyl 2-[3-(tert-butyldimethylsilyloxy)pyrrolidin-2-ylidene]acetate, a chiral intermediate for batzelladines. The successful stereoselective synthesis highlights the importance of such compounds in the production of complex marine natural products (Guo et al., 2017).

Prolyl Oligopeptidase Inhibitors : Wallén et al. (2003) developed N-acyl-5-alkyl-L-prolyl-pyrrolidines as inhibitors of prolyl oligopeptidase, an enzyme involved in neurodegenerative diseases. Their work emphasizes the therapeutic potential of pyrrolidin-2-ones in designing more rigid and potent enzyme inhibitors (Wallén et al., 2003).

Propriétés

IUPAC Name |

(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPMKPSKHXFYOR-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-((tert-butyldiphenylsilyloxy)methyl)pyrrolidin-2-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)